molecular formula C6H6O7Na2·1,5H2O<br>Na2C6H6O7<br>C6H6Na2O7 B093818 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt CAS No. 144-33-2

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt

Cat. No. B093818
CAS RN: 144-33-2
M. Wt: 236.09 g/mol
InChI Key: CEYULKASIQJZGP-UHFFFAOYSA-L
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Description

“1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt” is also known as Sodium Citrate Dihydrate . It has a molecular formula of C6H9Na3O9 and a molecular weight of 294.0996 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;21H2/q;3+1;;/p-3 . The structure is also available as a 2d Mol file .

Scientific Research Applications

Na2C6H6O7\text{Na}_2C_6H_6O_7Na2​C6​H6​O7​

, is a versatile compound with a wide range of applications in scientific research and industry. Below is a comprehensive analysis of its unique applications across different fields:

Food Industry: Antioxidant and Acidity Regulator

Disodium citrate is widely used as an antioxidant in food products to improve the effects of other antioxidants. It helps in preventing the oxidation of food, thereby extending shelf life and maintaining quality . As an acidity regulator and sequestrant , it balances the pH levels in foods like gelatin, jams, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .

Pharmaceutical Applications: Urinary Alkalinization

In the medical field, disodium citrate is used to alleviate discomfort from urinary-tract infections by alkalinizing the urine. This helps in reducing the acidity of urine, providing relief from the symptoms associated with urinary tract infections .

Microbiology: Impact on Bacterial Growth

Research has shown that disodium citrate can affect the growth of Shiga toxin-producing Escherichia coli (STEC) . It has been observed to have a bacteriostatic effect, inhibiting the growth of these bacteria, which are known to cause serious foodborne illnesses .

Food Additive Research: Stabilizer and Flavor Enhancer

In the context of food science, disodium citrate serves as a stabilizer and flavor enhancer . It is particularly useful in jams and dairy products, ensuring consistency, longevity, and enhancing the overall flavor profile of the products .

Household Products: Stain Removal Ingredient

Disodium citrate finds its application in household products as an ingredient that helps in removing stains . Its chemical properties make it effective in breaking down and removing tough stains from fabrics .

Industrial Manufacturing: Thickening Agent

In manufacturing, disodium citrate can be used as a thickening agent or stabilizer in various products. This application is beneficial in creating the desired texture and consistency in industrial products .

Food Preservation: Sequestrant

As a sequestrant , disodium citrate binds with metal ions, preventing them from catalyzing the oxidation of the food. This property is particularly valuable in preserving the color, flavor, and texture of food products over time .

Mechanism of Action

Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .

Target of Action

Disodium citrate primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Mode of Action

Disodium citrate works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .

Biochemical Pathways

Disodium citrate is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .

Pharmacokinetics

The pharmacokinetics of disodium citrate involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .

Result of Action

The primary result of disodium citrate’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .

Action Environment

The action of disodium citrate can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .

properties

IUPAC Name

disodium;2-(carboxymethyl)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYULKASIQJZGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2C6H6O7, C6H6Na2O7
Record name disodium citrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Disodium_citrate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Crystalline white powder or colourless crystals, White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS]
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DISODIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Disodium hydrogen citrate
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Product Name

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt

CAS RN

144-33-2
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2)
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Record name Disodium hydrogen citrate
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Record name DISODIUM HYDROGEN CITRATE
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Synthesis routes and methods

Procedure details

The reaction between the solid acid and effervescent agent is an acid base reaction. For example, the reaction between citric acid and sodium bicarbonate produces water, carbon dioxide, sodium hydrogen citrate, and sodium citrate. Normally this acid base reaction would take place in an aqueous medium, however the aqueous reaction is rather quick and the carbon dioxide is released within minutes. The inventors have found that the addition of a deliquescent agent to an effervescent agent and a solid acid promotes the acid base reaction and slowly maintains the reaction by drawing water from the atmosphere to supplement the water generated in the reaction.
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